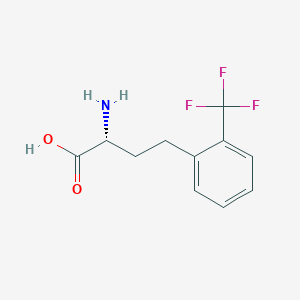

2-Trifluoromethyl-D-homophenylalanine

Description

Significance of Fluorinated Amino Acids in Chemical Biology and Medicinal Chemistry

The strategic incorporation of fluorine into amino acids has proven to be an exceptionally useful strategy in drug discovery and chemical biology. nih.govnih.gov Fluorine's unique properties, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the parent molecule's characteristics. mdpi.com The trifluoromethyl group (-CF3) is one of the most utilized fluorinated moieties, known to increase the metabolic stability and lipophilicity of compounds. mdpi.comresearchgate.net This enhanced stability is due to the high dissociation energy of the C-F bond, which makes the group resistant to metabolic oxidation. mdpi.com

Fluorinated amino acids serve multiple roles in research. nih.gov They can improve the pharmacokinetic properties of peptides, such as hydrophobicity and membrane permeability, which are often obstacles in peptide drug development. nih.gov The introduction of fluorine can also enhance binding affinity to biological targets and increase target selectivity. nih.govresearchgate.net Furthermore, these modified amino acids are invaluable as probes for studying biological systems. The presence of the ¹⁹F isotope allows researchers to use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to investigate protein structure, function, and interactions without interference from other signals in the biological matrix. nih.gov Similarly, labeling amino acids with the radioactive ¹⁸F isotope enables their use as tracers in Positron Emission Tomography (PET) imaging, particularly for visualizing cancer. nih.gov

Evolution of Homophenylalanine Derivatives in Research

A critical aspect of homophenylalanine's evolution in research is the use of its D-enantiomer, D-homophenylalanine. nih.gov Peptides constructed from naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. mdpi.com Replacing L-amino acids with their unnatural D-isomers is a common and effective strategy to enhance the proteolytic stability of peptide-based therapeutics, thereby extending their in-vivo half-life. mdpi.comnih.gov The introduction of D-amino acids can also have significant, sometimes unexpected, effects on the peptide's secondary structure and its ability to form higher-order assemblies. nih.gov

Overview of Research Trajectories for 2-Trifluoromethyl-D-homophenylalanine

The compound this compound represents a convergence of the strategic advantages offered by fluorination and the use of non-canonical D-amino acids. Research involving this specific derivative focuses on its potential as a specialized building block in the synthesis of novel therapeutic agents and advanced materials. chemimpex.com

In the realm of biochemical research, this amino acid derivative is used in studies investigating protein interactions and enzyme activity. chemimpex.com Its distinct structure can provide new insights into metabolic pathways and help identify potential therapeutic targets. chemimpex.com A further application lies in materials science, where the unique chemical properties conferred by the trifluoromethyl group are explored for the development of advanced polymers and coatings. chemimpex.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molecular Weight | 233.19 g/mol nih.gov |

| Canonical SMILES | C1=CC=C(C=C1C(F)(F)F)CC@HN |

| CAS Number | 1260614-29-6 bldpharm.com |

Table 2: Comparison of Related Amino Acid Structures

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| D-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Standard proteinogenic amino acid structure (D-form). |

| D-Homophenylalanine | C₁₀H₁₃NO₂ | 179.22 nih.gov | Contains an additional methylene (B1212753) (-CH₂-) group in the side chain compared to phenylalanine. nih.gov |

| 2-Trifluoromethyl-D-phenylalanine | C₁₀H₁₀F₃NO₂ | 233.19 nih.gov | A trifluoromethyl (-CF₃) group is attached to the phenyl ring at position 2. nih.gov |

| This compound | C₁₁H₁₂F₃NO₂ | Not available | Contains both the additional methylene group of homophenylalanine and a trifluoromethyl group on the phenyl ring. |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-2-1-3-7(8)5-6-9(15)10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXGVVUDFMBXEM-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC[C@H](C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl D Homophenylalanine and Analogues

Asymmetric and Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral amino acids. Various advanced methodologies have been developed to achieve high enantiopurity in trifluoromethylated homophenylalanine derivatives and related compounds.

Friedel-Crafts Reactions for Chiral Homophenylalanine Derivatives

Asymmetric Friedel-Crafts reactions represent a powerful tool for the enantioselective synthesis of homophenylalanine derivatives. While specific examples for 2-trifluoromethyl-D-homophenylalanine are not extensively documented, the general strategy involves the alkylation of arenes with electrophilic synthons derived from amino acids. For instance, the synthesis of homophenylalanine derivatives has been achieved with high efficiency and asymmetry via Friedel-Crafts reactions using trifluoromethanesulfonic acid. amanote.com The development of chiral Lewis acids and organocatalysts has been instrumental in driving the enantioselectivity of these transformations, enabling the synthesis of a variety of chiral building blocks.

Enzymatic Resolution and Biocatalytic Routes for Enantiopure Forms

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure amino acids. hims-biocat.eu Lipases, for example, have been successfully employed in the kinetic resolution of racemic amino acid esters, including homophenylalanine, by selectively hydrolyzing the L-amino acid ester. nih.gov More advanced biocatalytic strategies involve the use of engineered enzymes. For instance, engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been utilized for the asymmetric N-H carbene insertion to produce enantioenriched α-trifluoromethyl amines, which are precursors to α-trifluoromethylated amino acids. acs.orgnih.gov This method has demonstrated high yields and enantiomeric ratios. nih.gov Similarly, transaminases are used for the synthesis of L-homophenylalanine, and this process can be optimized for preparative scale production with in situ product crystallization. nih.govacs.org

Table 1: Examples of Biocatalytic Methods for Chiral Amine and Amino Acid Synthesis

| Catalyst/Enzyme | Reaction Type | Substrate/Precursor | Product | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Engineered Cytochrome c552 | Asymmetric N-H Carbene Insertion | Benzyl 2-diazotrifluoropropanoate | Chiral α-trifluoromethyl amino esters | >99% | 95:5 er | nih.gov |

| Lipase (Pseudomonas lipase) | Kinetic Resolution (Hydrolysis) | D,L-homophenylalanine esters | L-homophenylalanine | High | High | nih.gov |

| Transaminase | Asymmetric Amination | 2-Oxo-4-phenylbutanoic acid | L-homophenylalanine | High | 99% ee | nih.gov |

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Negishi, Suzuki)

Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon bonds, and they have been applied to the synthesis of unnatural amino acids. rsc.orgrsc.org

The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide, has been used to synthesize various amino acid derivatives. rsc.orgnih.govresearchgate.net For example, Cbz-protected iodoalanine has been coupled with fluoro-aromatic zinc reagents to produce trifluoromethyl-appended aromatic amino acids. rsc.orgresearchgate.net This strategy allows for the modular synthesis of a wide array of complex amino acids. rsc.org A key advantage is the ability to form C(sp²)–C(sp³) bonds under relatively mild conditions. nih.gov

The Suzuki coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide. youtube.comyoutube.com This reaction is known for its mild conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. youtube.comyoutube.com While direct examples for this compound are scarce, the methodology has been broadly applied to synthesize aryl- and heteroaryl-glycine derivatives. Recent advancements include the use of NHC/photoredox dual catalysis for the coupling of alkyl trifluoroborates with acid fluorides. nih.gov Nickel-catalyzed Suzuki couplings of phenols have also been developed. mdpi.com

Table 2: Palladium-Catalyzed Synthesis of Amino Acid Derivatives

| Coupling Reaction | Key Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Negishi | Cbz-protected iodoalanine, Fluoro-aromatic zinc reagent | Trifluoromethyl appended aromatic amino acid | 54% | rsc.orgresearchgate.net |

| Negishi | TFA-protected zinc iodides (from phenylalanine/valine), Aryl iodides | Aryl appended protected amines | Good to Excellent | researchgate.net |

| Suzuki | Arylboronic acid, Aryl halide | Biaryl amino acids | High | youtube.com |

Michael-Type Addition Strategies for Fluorinated Beta-Amino Acids

Michael or conjugate addition reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org This strategy has been effectively used for the synthesis of fluorinated β-amino acids. researchgate.net For instance, the diastereoselective aza-Michael addition of aromatic amines to chiral β-trifluoromethyl-α,β-unsaturated oxazolidinones has been reported to proceed in water, providing β-trifluoromethyl-β-amino acid derivatives in excellent yields. researchgate.net Copper-catalyzed enantioselective Michael addition of malonic esters to β-trifluoromethyl-α,β-unsaturated imines is another effective method. rsc.org Furthermore, copper-mediated Michael addition of ethyl bromodifluoroacetate to N-protected α,β-unsaturated α-amino acid esters has been used to synthesize γ,γ-difluorinated analogues of glutamic acid. researchgate.net

Enantioselective Additions to Trifluoromethyl Ketimines

The development of methods for the enantioselective addition of nucleophiles to trifluoromethyl ketimines has opened new avenues for the synthesis of α-trifluoromethyl amines and their derivatives. rsc.org The Strecker reaction, which involves the addition of cyanide to ketimines, is a classic method for α-amino acid synthesis, and its enantioselective version has been applied to CF3-ketimines. nih.gov Organocatalytic approaches, using bifunctional squaramide catalysts derived from quinine, have enabled the highly efficient and enantioselective addition of thiols to acyclic trifluoromethyl ketimines. rsc.org Additionally, the aza-Henry reaction, the addition of nitroalkanes to imines, has been successfully applied to N-Boc trifluoromethyl ketimines using amino acid-derived quaternary ammonium (B1175870) salts as catalysts, yielding α-trifluoromethyl β-nitroamines with good enantioselectivities. nih.gov

Targeted Functionalization and Derivatization for Research Applications

The strategic functionalization and derivatization of this compound and its analogues are crucial for their application in biochemical and medicinal research. These modifications can be used to create probes for studying biological processes or to develop new therapeutic agents.

The amino and carboxyl groups of the amino acid provide convenient handles for derivatization. For example, the amino group can be acylated or coupled with other amino acids to be incorporated into peptides. The carboxyl group can be esterified or converted to an amide. The trifluoromethyl group itself is generally stable, but the aromatic ring offers a site for further functionalization, such as halogenation or nitration, followed by subsequent cross-coupling reactions to introduce additional diversity.

A notable application is the synthesis of phenylalanine-derived trifluoromethyl ketones, which can be incorporated into peptides to act as catalysts for oxidation reactions. nih.govnih.gov The synthesis of these derivatives often involves a masked ketone strategy and a Negishi cross-coupling to construct the parent amino acid. nih.gov The resulting peptide-based catalysts have shown good stability and reactivity. nih.gov Furthermore, trifluoromethylated amino alcohols, synthesized from the corresponding amino acids, are valuable chiral organocatalysts for a variety of asymmetric reactions. nih.gov

Introduction of Photophores for Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique for identifying and mapping ligand-protein interactions. nih.gov This method involves a photoreactive probe that, upon light activation, forms a covalent bond with its target protein. nih.gov For analogues of this compound, common photophores include diazirines, benzophenones, and aryl azides. enamine.net

The design of a photoaffinity probe typically incorporates three key components: a specificity unit for reversible binding to the target, a photoreactive moiety for light-induced covalent attachment, and a reporter tag, such as biotin, for identification. nih.gov Trifluoromethylphenyl diazirines are particularly effective photophores. nih.govnii.ac.jp The trifluoromethyl group helps to suppress the undesired isomerization to a linear diazo compound, and upon photoirradiation, they generate highly reactive carbenes that can form covalent bonds with nearby molecules. nii.ac.jpnih.gov

The synthesis of these probes often involves multi-step processes. For instance, a novel one-pot synthesis of 3-(trifluoromethyl)-3-phenyldiazirine derivatives from corresponding tosyloximes has been developed, providing a new route to construct the diazirine ring. nih.gov This method has been applied to the synthesis of optically pure (trifluoromethyl)diazirinylphenylalanine derivatives, which are valuable for PAL studies. nih.gov Another approach involves the synthesis of photoreactive saccharin (B28170) derivatives containing a (trifluoromethyl)diazirinyl moiety for use as functional analysis tools. researchgate.net

Table 1: Common Photophores for Photoaffinity Labeling

| Photophore Group | Reactive Species | Activation Wavelength | Key Features |

| Aryl Azide | Nitrene | ~300 nm | Can cause damage to biomolecules due to lower wavelength activation. nii.ac.jp |

| Benzophenone | Carbonyl Triplet State | >350 nm | Relatively stable and less prone to side reactions. nii.ac.jp |

| Trifluoromethylphenyl Diazirine | Carbene | ~350 nm | Highly reactive; trifluoromethyl group suppresses diazo isomerization. nii.ac.jpnih.gov |

Synthesis of Phosphonic Acid Analogues

Phosphonic acids are important bioisosteres of carboxylic acids and are frequently incorporated into amino acid analogues to create potent enzyme inhibitors. nih.govnih.gov The synthesis of phosphonic acid analogues of homophenylalanine, including those with trifluoromethyl substituents, has been a subject of significant research. nih.govnih.gov These compounds have shown inhibitory activity against enzymes like human and porcine alanyl aminopeptidases (APNs). nih.govnih.gov

A general synthetic route to these analogues involves several key steps. The synthesis may start from a substituted phenylpropionic acid, which is first esterified. nih.gov The resulting ester is then reduced to an alcohol using a reducing agent like sodium borohydride. nih.gov Subsequent steps would involve converting the alcohol to a leaving group, followed by a reaction with a phosphorus nucleophile (e.g., from a Michaelis-Arbuzov or Michaelis-Becker reaction) and introduction of the amino group to form the final phosphonic acid analogue.

Research has shown that homophenylalanine-based phosphonic acid inhibitors are generally more potent than their phenylalanine counterparts against APNs. nih.govnih.gov For example, a library of fluorinated and brominated phosphonic acid analogues of homophenylalanine and phenylalanine was synthesized and evaluated, with some compounds exhibiting submicromolar inhibition constants for human APN. nih.govnih.gov These findings underscore the potential of these analogues as building blocks for more complex inhibitors. nih.govmdpi.com

Incorporation of Electrophilic Warheads (e.g., Acrylamide)

The incorporation of electrophilic "warheads" into a ligand transforms it into a covalent inhibitor, which can offer advantages in potency and duration of action. nih.govresearchgate.net Acrylamides are a commonly used class of electrophilic groups that can react with nucleophilic residues, such as cysteine, on a target protein. researchgate.net

The synthesis of acrylamide (B121943) derivatives of amino acids can be achieved through various methods. One common approach is the reaction of an amine with acryloyl chloride in the presence of a base. rdd.edu.iq For more complex molecules, the synthesis might involve coupling reactions, such as the Heck reaction, to attach the acrylamide moiety. researchgate.net For instance, a novel nucleoside phosphoramidite, Acrylamide-dT-CE phosphoramidite, was synthesized in three steps from commercially available materials and incorporated into DNA sequences. researchgate.net

Recent studies have explored the use of 2-trifluoromethyl acrylamide as a warhead. nih.gov In a study on protein disulfide isomerase (PDI) inhibitors, replacing a propiolamide (B17871) warhead with 2-trifluoromethyl acrylamide led to compounds with potent PDI inhibition. nih.gov Further optimization of this series of 2-trifluoromethyl acrylamide derivatives resulted in compounds with substantially improved enzyme inhibition. nih.gov This highlights the potential of this particular warhead in designing selective and effective covalent inhibitors.

Protective Group Strategies (e.g., Boc, Fmoc)

In the multi-step synthesis of complex molecules like this compound and its analogues, the use of protecting groups is essential to prevent unwanted side reactions. organic-chemistry.orgwikipedia.orgnih.gov The amino group of amino acids is typically protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group. americanpeptidesociety.orgiris-biotech.de

The use of these two protecting groups allows for orthogonal protection strategies, where one group can be removed selectively without affecting the other. wikipedia.org This is particularly important in solid-phase peptide synthesis (SPPS), where the peptide chain is elongated step-by-step. iris-biotech.debiosynth.com While Fmoc chemistry is widely used due to its milder deprotection conditions, the Boc strategy remains valuable in specific cases, such as for sequences prone to racemization under basic conditions. americanpeptidesociety.org The 9-phenylfluoren-9-yl (Pf) group is another, less common, protecting group that has shown excellent ability to prevent epimerization at the α-center of amino acid derivatives. nih.gov

Table 2: Comparison of Common Amino-Protecting Groups

| Protecting Group | Abbreviation | Deprotection Conditions | Key Characteristics |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) americanpeptidesociety.org | Acid-labile; requires harsh deprotection conditions. americanpeptidesociety.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) americanpeptidesociety.org | Base-labile; allows for mild deprotection. americanpeptidesociety.org |

| 9-Phenylfluoren-9-yl | Pf | Acidic / Hydrogenolysis | Bulky group that can prevent racemization. nih.gov |

Strategic Integration into Peptides and Peptidomimetics

Methodologies for Non-Canonical Amino Acid Incorporation into Peptide Sequences

The introduction of non-canonical amino acids like 2-Trifluoromethyl-D-homophenylalanine into peptide chains is achieved through several established and evolving methodologies. These techniques provide access to peptides with modified structures and novel functions. researchgate.netrsc.org

One of the most prevalent methods is Solid-Phase Peptide Synthesis (SPPS) . nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. To incorporate a non-canonical amino acid, its appropriately protected form, known as a building block, is introduced during the synthesis cycle. This method is highly efficient and allows for the creation of well-defined peptide sequences containing one or more non-canonical residues.

Another significant approach is through in vitro and in vivo expression systems . researchgate.net These methods involve the genetic engineering of organisms to enable them to incorporate non-natural amino acids into proteins. This is often achieved by evolving an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery and specific for the desired non-canonical amino acid. This allows for the site-specific incorporation of the unnatural amino acid in response to a unique codon.

Post-translational modification represents a further strategy for introducing functionalities like the trifluoromethyl group. nih.govresearchgate.netnih.govanalytical-sales.com This can involve the chemical modification of a naturally occurring amino acid residue within a fully formed peptide or protein. researchgate.netnih.govanalytical-sales.com For instance, radical-based approaches have been developed for the direct trifluoromethylation of aromatic residues like tyrosine and tryptophan in unprotected peptides. researchgate.netnih.govanalytical-sales.com

Finally, peptide fragment ligation offers a way to assemble larger peptides and small proteins from smaller, synthetically accessible fragments, some of which can contain non-canonical amino acids. nih.gov This approach combines the advantages of chemical synthesis for the non-canonical segments with biological expression for the larger, natural parts of the protein.

| Methodology | Description | Key Advantages | Key Limitations |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of a peptide on a solid support. | High control over sequence, applicable to a wide range of non-canonical amino acids. | Generally limited to shorter peptides (typically < 50 residues). |

| In Vivo/In Vitro Expression | Genetic encoding of the non-canonical amino acid into the protein synthesis machinery. | Allows for the production of large proteins with site-specifically incorporated non-canonical amino acids. | Requires engineering of orthogonal synthetase/tRNA pairs, can have lower expression yields. |

| Post-Translational Modification | Chemical modification of a native amino acid residue after peptide synthesis. | Useful for modifying existing peptides and proteins without de novo synthesis. researchgate.netnih.govanalytical-sales.com | Can lack specificity and may require harsh reaction conditions. |

| Peptide Fragment Ligation | Joining of smaller peptide fragments, some containing non-canonical amino acids. | Enables the synthesis of larger proteins with non-canonical modifications. nih.gov | Requires careful planning of fragment synthesis and ligation strategy. |

Design and Synthesis of Fluorine-Containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability, bioavailability, and receptor affinity. The incorporation of fluorine, particularly in the form of a trifluoromethyl group, is a powerful strategy in the design of advanced peptidomimetics. nih.gov

The design of fluorine-containing peptidomimetics often focuses on replacing a specific amino acid residue with its fluorinated counterpart. For example, a phenylalanine residue might be replaced with this compound. The rationale behind this substitution is to leverage the unique properties of the trifluoromethyl group. Its steric bulk can shield the peptide backbone from enzymatic cleavage, while its electronic properties can influence binding interactions and conformational preferences. nih.gov

The synthesis of these peptidomimetics predominantly relies on the use of fluorinated amino acid building blocks in standard peptide synthesis protocols, such as SPPS. nih.gov These building blocks are themselves synthesized through various organic chemistry methods. The development of efficient synthetic routes to novel fluorinated amino acids is an active area of research.

A key aspect of the design process is to consider the position of the fluorinated residue within the peptide sequence. Placing the fluorinated amino acid at or near a known proteolytic cleavage site can dramatically enhance the peptide's stability. nih.gov Furthermore, strategic placement can be used to modulate the peptide's secondary structure to favor a bioactive conformation.

Conformational Modulation of Peptides through Trifluoromethylation

The introduction of a trifluoromethyl group can have a profound impact on the conformational landscape of a peptide. nih.gov This is due to the steric and electronic effects of the CF3 group, which can restrict the rotational freedom around the peptide backbone and influence local secondary structure formation.

Several studies have shown that the incorporation of α-trifluoromethyl substituted amino acids can induce turn-like conformations in peptides. capes.gov.br These turns are important structural motifs in many biologically active peptides, often being responsible for receptor recognition and binding. By pre-organizing a peptide into its bioactive conformation, trifluoromethylation can lead to enhanced biological activity.

The conformational effects are highly dependent on the specific amino acid being modified and its position within the peptide chain. For instance, the incorporation of α-trifluoromethylalanine has been shown to favor the formation of β-turns and 3(10)-helical structures. The strong electron-withdrawing nature of the trifluoromethyl group can also influence intramolecular hydrogen bonding patterns, further stabilizing specific conformations.

Impact on Peptide Backbone and Side-Chain Conformations

The trifluoromethyl group exerts significant steric and stereoelectronic effects that directly influence the conformation of the peptide backbone and the orientation of the amino acid side chains. The steric bulk of the CF3 group is considerably larger than that of a methyl group, which can lead to restrictions in the allowable values of the backbone dihedral angles, phi (Φ) and psi (Ψ). This restriction can guide the peptide to adopt a more defined and often more stable conformation.

Enhanced Stability of Peptides Against Proteolytic Degradation

A major challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of trifluoromethylated amino acids is a well-established strategy to enhance the proteolytic stability of peptides. nih.govnih.gov

The mechanism behind this enhanced stability is twofold. Firstly, the steric bulk of the trifluoromethyl group can physically block the access of proteolytic enzymes to the scissile peptide bond. nih.gov This is particularly effective when the trifluoromethylated residue is placed at or adjacent to the enzyme's recognition and cleavage site (the P1 or P1' position). nih.gov Studies with α-chymotrypsin, a serine protease, have demonstrated that peptides with an α-trifluoromethyl-substituted amino acid at the P1 position are completely resistant to cleavage. nih.gov

Secondly, the strong electron-withdrawing nature of the trifluoromethyl group can electronically deactivate the adjacent carbonyl group of the peptide bond, making it less susceptible to nucleophilic attack by the catalytic residues of the protease. nih.gov This electronic stabilization further contributes to the increased resistance to proteolysis.

The degree of stabilization can also be influenced by the stereochemistry of the trifluoromethylated amino acid. Different diastereomers can exhibit varying levels of proteolytic stability, highlighting the importance of stereocontrolled synthesis of these non-canonical amino acids. nih.gov

| Peptide | Position of Modification | Enzyme | Observed Stability | Reference |

|---|---|---|---|---|

| Model Peptide with α-Tfm-amino acid | P1 | α-Chymotrypsin | Absolute stability (no cleavage) | nih.gov |

| Model Peptide with α-Tfm-amino acid | P2 | α-Chymotrypsin | Considerable proteolytic stability compared to unmodified peptide | nih.gov |

| Model Peptide with α-Tfm-amino acid | P'2 | α-Chymotrypsin | Considerable proteolytic stability compared to unmodified peptide | nih.gov |

| Modified Thyrotropin Releasing Hormone (TRH) | Internal | Not specified | Metabolically stabilized | nih.gov |

Advanced Structural and Conformational Analysis

Computational Approaches to Molecular Conformation

Computational chemistry provides powerful tools to investigate the structure and dynamics of molecules at an atomic level. These methods are particularly valuable for understanding the conformational preferences of complex molecules like 2-Trifluoromethyl-D-homophenylalanine.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to study the conformational landscape of amino acids and their derivatives. nih.gov DFT calculations can accurately predict the geometries and relative energies of different conformers, providing insights into the most stable structures. For fluorinated amino acids, DFT has been used to understand the influence of the highly electronegative fluorine atoms on conformational stability. For instance, studies on related molecules like trifluoroalanine (B10777074) have shown that the trifluoromethyl group can participate in intramolecular hydrogen bonding, leading to unique stable conformers. researchgate.net The integration of modern double-hybrid functionals and wave-function composite methods has enabled accurate results for a large number of conformers with reasonable computational cost. nih.gov

Molecular dynamics (MD) simulations complement static DFT calculations by providing a dynamic picture of molecular motion over time. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the exploration of the conformational space accessible to the molecule at a given temperature. These simulations can reveal the flexibility of the molecule, the timescales of conformational transitions, and the influence of the solvent environment on its structure. For this compound, MD simulations can be used to study the rotational barriers of the trifluoromethyl group and the phenyl ring, as well as the dynamics of the amino acid backbone.

A common workflow involves identifying low-energy conformers using a faster method like a force field, followed by re-optimization and energy refinement using DFT. acs.org This approach balances computational cost with accuracy, enabling a thorough exploration of the potential energy surface.

Computational methods can predict the preferred rotamer states by calculating the energy as a function of the side-chain dihedral angles. The analysis of rotamer frequencies from molecular dynamics simulations provides a summary of the relationship between side-chain conformation and secondary structure. nih.gov Fluorine's presence can influence the preferred rotameric species not only of the individual amino acid but also along a peptide backbone. mdpi.com

When incorporated into a peptide sequence, the conformational preferences of this compound can influence the formation of secondary structures like helices. The intrinsic helical propensity of an amino acid is a key factor in protein folding and stability. The bulky and electron-withdrawing trifluoromethyl group can either stabilize or destabilize helical structures depending on its position and interactions with neighboring residues. Computational studies, such as helix-coil transition simulations, can be used to predict the effect of this modified amino acid on peptide and protein secondary structure.

Spectroscopic Characterization of Conformational Landscapes

Spectroscopic techniques provide experimental data that can be used to validate and refine the computational models of molecular conformation. These methods are sensitive to the local chemical environment and three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure and dynamics in solution. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which makes it an excellent probe of the local environment. mdpi.com The chemical shift of the trifluoromethyl group in this compound is highly sensitive to changes in its surroundings, including solvent polarity and the proximity of other functional groups. nih.gov

Studies on various trifluoromethyl-containing probes have demonstrated that the ¹⁹F NMR chemical shift can be used to distinguish between different conformational states of a molecule. researchgate.netnih.gov For example, the ¹⁹F resonance signal has been shown to be sensitive to local environmental changes in mercurated oligonucleotides containing a 2-trifluoromethylaniline C-nucleoside. mdpi.com This sensitivity allows for the characterization of subtle conformational changes that might be difficult to detect with other methods. By analyzing the ¹⁹F NMR spectrum of this compound under different conditions (e.g., varying temperature or solvent), researchers can gain valuable insights into its conformational equilibrium.

| Compound Class | Probe | Solvent System | ¹⁹F Chemical Shift Range (ppm) | Reference |

| Thiol-reactive probes | BTFMA | Methanol/Water | ~1.5 | researchgate.net |

| Thiol-reactive probes | BTFA | Methanol/Water | ~0.5 | researchgate.net |

| Thiol-reactive probes | TFET | Methanol/Water | ~0.2 | researchgate.net |

| Organomercury Nucleobase Analogue | 2-Trifluoromethylaniline | Buffer | Distinct signals for different base pairs | mdpi.com |

This table presents representative data for trifluoromethyl probes to illustrate the sensitivity of ¹⁹F NMR chemical shifts to the local environment. Specific data for this compound is not available in the provided search results.

This compound is a chiral molecule and, as such, it will rotate the plane of polarized light. This property, known as optical rotation, is a fundamental characteristic of chiral compounds and is measured using a polarimeter. The direction and magnitude of the rotation are dependent on the concentration of the sample, the temperature, the wavelength of the light used, the solvent, and the path length of the sample cell. youtube.com For a D-amino acid, the designation refers to its stereochemical relationship to D-glyceraldehyde, but it does not necessarily predict the direction of optical rotation (dextrorotatory or levorotatory).

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), provides more detailed information about the stereochemistry and conformation of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The CD spectrum is highly sensitive to the secondary structure of peptides and proteins and can also be used to study the conformation of individual amino acids. The trifluoromethylated phenyl chromophore in this compound is expected to give rise to a distinct CD signal that can be used to probe its conformational preferences in different environments.

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the optical rotation of amino acids using quantum chemical descriptors. researchgate.net These models can provide theoretical estimates of the optical rotation for novel amino acids like this compound.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenyl ring in this compound acts as a chromophore, absorbing UV light in a characteristic wavelength range. The position and intensity of the absorption bands are sensitive to the local environment of the chromophore. For example, changes in solvent polarity or the formation of hydrogen bonds can lead to shifts in the absorption maximum (solvatochromism).

Steric and Electronic Influences of the Trifluoromethyl Group on Molecular Geometry

The introduction of a trifluoromethyl (-CF3) group onto the aromatic ring of D-homophenylalanine, particularly at the ortho position, profoundly alters the molecule's three-dimensional structure and electronic landscape. The effects of this substitution are twofold, stemming from the significant steric bulk and the potent electron-withdrawing nature of the -CF3 group. acs.org These factors dictate the molecule's preferred conformation, influence bond lengths and angles, and modify the charge distribution across the aromatic system.

Detailed Research Findings

Research into fluorinated aromatic compounds has established that the -CF3 group is substantially larger than a hydrogen atom and even a methyl group. acs.org Its influence on molecular geometry is a combination of steric repulsion and electronic effects transmitted through the sigma framework (inductive effect).

Steric Influences

The primary steric effect of the ortho-trifluoromethyl group is the creation of significant steric hindrance. This bulkiness forces rotations around single bonds to adopt conformations that minimize repulsive interactions. In the case of this compound, this primarily affects the dihedral angle between the phenyl ring and the ethyl-amino-acid side chain. The large -CF3 group restricts the free rotation of the side chain, favoring a conformation where the side chain is pushed away from the substituent. This can lead to a more folded or rigid structure compared to the unsubstituted D-homophenylalanine. nih.gov

Computational modeling, such as Density Functional Theory (DFT) calculations on analogous structures, provides quantitative insight into these geometric distortions. By comparing a model compound like ethylbenzene (B125841) with 2-ethyl-1-(trifluoromethyl)benzene, the specific changes in bond angles and lengths can be isolated. The steric clash between the ortho -CF3 group and the adjacent ethyl side chain forces the C(ring)-C(ring)-C(side chain) bond angle to widen to alleviate strain.

Electronic Influences

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry due to the high electronegativity of the three fluorine atoms. acs.orgacs.org This creates a strong dipole moment with the positive end on the carbon atom attached to the ring, which inductively pulls electron density away from the aromatic system. acs.orgnih.gov This electronic perturbation has several structural consequences:

Ring Bond Alteration : The withdrawal of electron density deactivates the aromatic ring, making it less nucleophilic. nih.govdiva-portal.org This also subtly alters the bond lengths within the ring. The C1-C2 and C1-C6 bonds (adjacent to the -CF3 group) are often slightly elongated as electron density is pulled towards C1.

C-CF3 Bond Length : The bond between the aromatic ring and the carbon of the trifluoromethyl group (Ar-CF3) is notably strong and has a specific length influenced by the electronic interactions with the ring.

C-F Bond Strength : The carbon-fluorine bond itself is exceptionally strong and polar, contributing to the high metabolic stability of molecules containing this group. acs.org

The following data table, based on computational analysis of model compounds, illustrates the expected geometric changes induced by an ortho-trifluoromethyl group.

Interactive Data Table: Calculated Geometric Parameters of Model Compounds

To view the effects of the trifluoromethyl group, select the parameter from the dropdown menu. The table compares the calculated bond lengths and angles for Ethylbenzene (a model for the homophenylalanine side chain on a ring) and 2-Ethyl-1-(trifluoromethyl)benzene (a model for the core structure of this compound).

Note: The data presented are representative values derived from computational models of analogous structures to illustrate the steric and electronic effects of the trifluoromethyl group. They are not experimental values for this compound itself.

Biochemical and Enzymatic Activity Studies: Mechanisms and Specificity

Alanine Aminopeptidase (APN/CD13) Inhibition Studies

A review of the available scientific literature did not yield specific studies on the inhibitory activity of 2-Trifluoromethyl-D-homophenylalanine against Alanine Aminopeptidase (APN/CD13). Research on APN/CD13 inhibitors has identified other classes of compounds, such as bestatin (B1682670) and various peptide-mimicking structures, as active agents against this enzyme. nih.govnih.gov

Protein Disulfide Isomerase (PDI) Inhibition and Reversible Binding Mechanisms

There is no specific information in the reviewed literature detailing the interaction between this compound and Protein Disulfide Isomerase (PDI). PDI is an oxidoreductase involved in protein folding and has been identified as a target in thrombotic diseases, with inhibitors like quercetin-3-rutinoside being investigated. nih.gov

Interrogation of Other Enzymatic Systems and Biological Pathways

Beyond the well-documented inhibition of DPP-4, specific studies interrogating the effects of this compound on other distinct enzymatic systems or biological pathways are not prominently featured in the available literature. The primary focus of its biochemical evaluation remains its role as a DPP-4 inhibitor.

Molecular Basis of Bioactivity Enhancement through Trifluoromethylation

Enhanced Binding Affinity : The highly electronegative fluorine atoms can alter the electronic distribution of the phenyl ring, influencing its interaction with residues in the enzyme's binding pocket. The trifluoromethyl group can also participate in favorable non-covalent interactions, such as dipole-dipole or multipolar interactions, that contribute to a tighter ligand-target complex.

Improved Pharmacokinetic Properties : Fluorination can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes. The introduction of the trifluoromethyl group is a common strategy in medicinal chemistry to fine-tune these properties for better drug-like characteristics. nih.gov

Conformational Effects : The size and electronic nature of the trifluoromethyl group can lock the molecule into a specific conformation that is more favorable for binding to the target enzyme.

Cutting Edge Applications in Chemical Biology and Translational Research

Development of Advanced Biological Probes for Target Engagement

The introduction of a trifluoromethyl moiety into the D-homophenylalanine scaffold provides a powerful handle for creating highly specialized biological probes. These probes are instrumental in identifying and characterizing molecular interactions within complex biological environments.

Photoaffinity labeling (PAL) is a powerful technique used to covalently link a ligand to its biological target upon photoactivation, enabling the identification of binding partners and the characterization of binding sites. The trifluoromethyl group is often incorporated into photophores, such as (3-trifluoromethyl)phenyl diazirines, which are among the most promising reagents for these experiments. nii.ac.jp These diazirine-based photophores are advantageous because they can be activated by light at wavelengths over 300 nm, which helps to minimize damage to sensitive biological molecules. nii.ac.jp

When 2-Trifluoromethyl-D-homophenylalanine is integrated into a peptidomimetic or small molecule ligand that also contains a photoreactive group like a diazirine, it can serve as a highly specific probe. For instance, such probes have been developed to investigate the interaction of ligands with specific receptors, such as the dopamine (B1211576) D2L receptor. nih.gov The general workflow involves the synthesis of the photoreactive ligand, photolysis to induce covalent cross-linking to the target protein, and subsequent analysis to identify the labeled biomolecules. nii.ac.jp This approach is not only effective for purified proteins but can also be applied to identify target molecules within complex systems like cell lysates or even on the surface of living cells, as demonstrated in studies of glucose transporters. nii.ac.jp

| Probe Type | Photoreactive Group | Key Advantage | Example Application |

| Trifluoromethyl-containing Peptidomimetic | Aryl Diazirine | Activated at >300 nm, minimizing damage to biomolecules. nii.ac.jp | Identifying ligand binding sites on receptors like the dopamine D2L receptor. nii.ac.jpnih.gov |

| Photoreactive GlcNAc Derivatives | Diazirine | Can reveal conformational changes during enzymatic reactions. nii.ac.jp | Studying substrate orientation in the active site of β-1,4-galactosyltransferase. nii.ac.jp |

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for studying protein structure and dynamics, largely due to the high gyromagnetic ratio of the ¹⁹F nucleus and its wide range of chemical shifts. nih.gov The trifluoromethyl (CF₃) group is particularly valuable as a ¹⁹F NMR tag because its three equivalent fluorine nuclei amplify the signal-to-noise ratio. nih.gov

Incorporating this compound into a peptide or protein allows researchers to introduce a sensitive, site-specific ¹⁹F NMR probe. The chemical shift of the CF₃ group is highly sensitive to its local microenvironment, including changes in polarity and magnetic shielding. nih.gov This sensitivity allows for the detection of subtle conformational changes in a protein upon ligand binding, protein-protein interaction, or changes in experimental conditions. nih.gov For example, studies comparing various trifluoromethyl probes have shown significant differences in their chemical shift dispersion as a function of solvent polarity, highlighting their utility in mapping distinct protein states. nih.gov The principle has been effectively demonstrated with probes like 2-trifluoromethyl-6-mercurianiline nucleotides, where the ¹⁹F resonance signal proved sensitive to local environmental changes in nucleic acid duplexes. nih.gov

| Fluorinated Probe | Key Feature | Application | Finding |

| Trifluoromethyl-L-phenylalanine | Site-specific incorporation | ¹⁹F NMR studies of protein structure and function. nih.gov | CF₃ group acts as a sensitive reporter of the local dielectric environment. nih.gov |

| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) | High chemical shift dispersion | Chemical tagging for ¹⁹F NMR. nih.gov | Exhibited a significantly greater range of chemical shift as a function of solvent polarity compared to other tags. nih.gov |

| 2-Trifluoromethyl-6-mercurianiline Nucleotide | Environmentally sensitive ¹⁹F signal | Probing Hg(II)-mediated DNA base pairing. nih.gov | The ¹⁹F signal was distinct for duplexes with different opposing nucleobases. nih.gov |

Genetic Encoding and Site-Specific Protein Modification

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a major advancement in protein engineering. This is typically achieved by repurposing a stop codon (e.g., the amber stop codon, UAG) and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA. nih.gov This methodology allows for the precise insertion of a novel amino acid at any desired position within a protein's sequence in living cells. nih.gov

While direct genetic encoding of this compound has not been extensively detailed, the framework for its incorporation is well-established. Researchers have successfully incorporated structurally related amino acids, such as trifluoromethyl-L-phenylalanine and 4-phosphomethyl-L-phenylalanine, into proteins expressed in E. coli. nih.govnih.gov This process enables the production of homogenous proteins containing the fluorinated amino acid at a specific site, facilitating detailed functional and structural studies that would be difficult or impossible with traditional methods. nih.gov Genetically encoding this compound would allow for the creation of proteins with tailored properties, such as enhanced stability or novel functionalities, and for the installation of a minimally perturbing ¹⁹F NMR probe for in-cell studies.

Contribution to Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a compound's structure to understand its effect on biological activity and to optimize its properties. nih.govnih.gov The introduction of a trifluoromethyl group is a common and powerful strategy in SAR studies.

Incorporating this compound into a peptide-based drug candidate or small molecule lead allows medicinal chemists to probe the importance of electronic and steric factors at that specific position. The CF₃ group is strongly electron-withdrawing and highly lipophilic, and its substitution for a hydrogen atom or a methyl group can dramatically alter a molecule's binding affinity, selectivity, and metabolic stability. SAR studies on sulfamoyl benzamidothiazoles, for example, have shown how systematic modifications at different sites on the molecular scaffold can lead to more potent compounds. nih.gov By synthesizing analogs containing this compound, researchers can systematically evaluate the impact of this unique moiety, guiding the rational design of more effective therapeutic agents. nih.govnih.gov

Exploration in Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes and represent a large and challenging class of drug targets. Peptides and peptidomimetics are promising therapeutic modalities for inhibiting or stabilizing PPIs. The incorporation of non-canonical amino acids like this compound into these peptides can enhance their therapeutic potential.

The trifluoromethyl group can introduce new, favorable interactions at the PPI interface, such as hydrophobic or orthogonal multipolar interactions, thereby increasing the binding affinity and specificity of the peptide inhibitor. Furthermore, the steric bulk of the homophenylalanine backbone and the CF₃ group can be used to enforce a specific peptide conformation (e.g., an α-helix or β-turn) that is optimal for binding to the target protein. By replacing a natural amino acid with this compound, researchers can fine-tune the peptide's structure and properties to more effectively disrupt a disease-relevant PPI.

Potential as Building Blocks for Lead Compound Optimization

Lead optimization is the iterative process of refining a promising lead compound to enhance its drug-like properties, including potency, selectivity, and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.netspirochem.com this compound serves as a valuable building block in this critical phase of drug discovery. nih.gov

The trifluoromethyl group is well known for its ability to improve the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Its high lipophilicity can also enhance a molecule's ability to cross cell membranes. In the optimization of β-homophenylalanine-based inhibitors of dipeptidyl peptidase IV (DPP-4), for instance, structural modifications were key to improving potency and pharmacokinetic profiles. nih.gov By incorporating this compound into a lead compound, medicinal chemists can leverage these beneficial effects to address common liabilities, ultimately converting a promising hit into a preclinical candidate with an optimized balance of efficacy and safety. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Trifluoromethyl-D-homophenylalanine, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves homologation of phenylalanine derivatives, introducing the trifluoromethyl group via electrophilic substitution or coupling reactions. Protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are critical to preserve stereochemistry during synthesis . Enantiomeric purity is assessed using chiral HPLC or polarimetry, with optimization of reaction conditions (e.g., temperature, catalysts) to minimize racemization .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation, particularly to confirm the position of the trifluoromethyl group. Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight and purity. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. How does the trifluoromethyl group influence the physicochemical properties of this compound compared to non-fluorinated analogs?

Methodological Answer: The trifluoromethyl group enhances metabolic stability by reducing oxidative metabolism and increasing lipophilicity, which improves membrane permeability. Comparative studies using logP measurements and in vitro metabolic assays (e.g., liver microsomes) quantify these effects .

Advanced Research Questions

Q. How should researchers design experiments to assess the metabolic stability of this compound in vitro?

Methodological Answer: Use pooled human liver microsomes (HLM) or hepatocyte assays to evaluate Phase I metabolism. Quantify parent compound depletion via LC-MS/MS over time. Include controls with known stable compounds (e.g., propranolol) and inhibitors (e.g., 1-aminobenzotriazole for cytochrome P450). Data interpretation should account for enzyme kinetics (e.g., , Clint) .

Q. What strategies can resolve discrepancies in reported bioactivity data for fluorinated homophenylalanine derivatives?

Methodological Answer: Cross-validate assays using standardized protocols (e.g., cell line authentication, consistent buffer conditions). Perform dose-response curves to confirm potency (IC₅₀/EC₅₀) and rule out off-target effects. Meta-analyses of published data should control for variables like enantiomeric purity, solvent choice (e.g., DMSO concentration), and assay sensitivity .

Q. How can researchers optimize the enantioselective synthesis of this compound for scalable production?

Methodological Answer: Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution using lipases or acylases. Monitor reaction progress with chiral stationary phase HPLC. For scalability, transition from batch to flow chemistry may improve yield and reduce racemization risks .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) or molecular dynamics simulations (e.g., GROMACS) to model interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Focus on fluorine-specific interactions, such as orthogonal multipolar contacts with aromatic residues .

Methodological Considerations for Data Interpretation

- Handling Contradictory Data : Replicate experiments under identical conditions and validate reagents (e.g., NMR solvent purity, enzyme lot consistency). Use statistical tools like Bland-Altman plots to assess inter-lab variability .

- Structural Analog Comparisons : Compare bioactivity with analogs like 3,4-Difluoro-D-homophenylalanine to isolate the trifluoromethyl group’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.